4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is fused to a furan ring and linked to a pyrrolone structure. The presence of diethylamino and hydroxyl groups contributes to its potential biological activity.
Biological Activity Overview
1. Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance cytotoxicity against various cancer cell lines.
- Structure-Activity Relationship (SAR) : Studies show that substituents at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity. For instance, halogen substitutions have been shown to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Table 1: Cytotoxic Activity of Benzofuran Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Compound A | K562 (Leukemia) | 5 | Significant cytotoxicity |
Compound B | HL60 (Leukemia) | 0.1 | High selectivity for cancer cells |
Compound C | A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
2. Antimicrobial Activity
Benzofurans have also demonstrated antimicrobial properties. The incorporation of specific functional groups can enhance the ability of these compounds to inhibit bacterial growth.
3. Neuroprotective Effects
Some derivatives exhibit neuroprotective effects by acting as antagonists at histamine receptors, which are involved in various neurological processes . This activity suggests potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives in preclinical models:
- Study on Anticancer Activity : A recent investigation assessed the anticancer effects of a series of benzofuran derivatives, including our compound of interest. The study found that compounds with hydroxyl groups at specific positions exhibited enhanced antiproliferative activity against breast cancer cell lines .
- Neuroprotective Study : Another study explored the neuroprotective potential of benzofuran derivatives in models of Alzheimer's disease. The results indicated that certain modifications led to improved protection against neuronal cell death induced by amyloid-beta toxicity .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-24(4-2)11-12-25-20(17-10-7-13-29-17)19(22(27)23(25)28)21(26)18-14-15-8-5-6-9-16(15)30-18/h5-10,13-14,20,27H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHKMHSKVLUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.